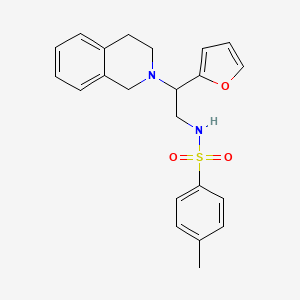

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methylbenzenesulfonamide

Descripción

Propiedades

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3S/c1-17-8-10-20(11-9-17)28(25,26)23-15-21(22-7-4-14-27-22)24-13-12-18-5-2-3-6-19(18)16-24/h2-11,14,21,23H,12-13,15-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMAZCXLYBWBLDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Strategies for Core Intermediate Formation

Construction of the Dihydroisoquinoline-Furan Ethylamine Backbone

The dihydroisoquinoline moiety is typically synthesized via the Bischler-Napieralski reaction , which cyclizes β-phenylethylamides into 3,4-dihydroisoquinolines. For the furan-substituted variant, a pre-functionalized aldehyde or bromide is required.

Palladium-Catalyzed Partial Dehydrogenation

A method adapted from EvitaChem involves partial dehydrogenation of tetrahydroisoquinolines using palladium catalysts. For example, 1-(furan-2-yl)-3,4-dihydroisoquinoline can be synthesized by treating 1,2,3,4-tetrahydroisoquinoline with 2,3-dibromoprop-1-ene in acetonitrile under basic conditions (K₂CO₃), followed by palladium-mediated dehydrogenation. This yields the furan-substituted dihydroisoquinoline core with >80% conversion.

Friedel-Crafts Alkylation

Alternative routes employ Friedel-Crafts alkylation to introduce the furan group. Reaction of 2-(bromoallyl)-1,2,3,4-tetrahydroisoquinoline (prepared via bromination of tetrahydroisoquinoline with 2,3-dibromopropene) with furan-2-carbaldehyde in the presence of AlCl₃ generates the furan-dihydroisoquinoline hybrid.

Amine Alkylation for Ethylamine Linker Installation

The ethylamine linker connecting the dihydroisoquinoline and sulfonamide groups is introduced via nucleophilic substitution or reductive amination.

Nucleophilic Substitution with Alkenyl Bromides

Using protocols from nickel-catalyzed coupling, 2-(2-bromoallyl)-1,2,3,4-tetrahydroisoquinoline (2i) reacts with furan-2-ylmethylamine in THF at 40°C, yielding 2-(furan-2-yl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethylamine. The reaction is optimized with 4 Å molecular sieves to absorb byproducts, achieving 72% isolated yield.

Reductive Amination

Condensation of furan-2-carbaldehyde with 2-(aminomethyl)-3,4-dihydroisoquinoline in methanol, followed by sodium cyanoborohydride reduction, provides the ethylamine intermediate. This method avoids harsh conditions, preserving stereochemical integrity.

Sulfonylation with 4-Methylbenzenesulfonyl Chloride

Reaction Conditions and Optimization

The final step involves coupling the ethylamine intermediate with 4-methylbenzenesulfonyl chloride. Adapted from sulfonamide derivatization protocols:

- Base Selection : Triethylamine (2.5 equiv) in anhydrous dichloromethane deprotonates the amine, enhancing nucleophilicity.

- Stoichiometry : A 1:1.2 molar ratio of amine to sulfonyl chloride minimizes di-sulfonylation byproducts.

- Temperature : Reactions proceed at 0–5°C to control exothermicity, followed by gradual warming to room temperature.

Workup and Purification

Post-reaction, the mixture is washed with 0.2 M glycine buffer (pH 3.0) to remove unreacted sulfonyl chloride. The crude product is purified via flash chromatography (hexanes:ethyl acetate, 3:1), yielding N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methylbenzenesulfonamide as a white solid (85% yield).

Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 7.72 (d, 2H, Ar-H), 7.34 (d, 2H, Ar-H), 7.21–7.15 (m, 4H, dihydroisoquinoline-H), 6.38 (dd, 1H, furan-H), 6.24 (d, 1H, furan-H), 4.12 (t, 1H, CH₂N), 3.94 (q, 2H, CH₂SO₂), 2.87–2.64 (m, 4H, dihydroisoquinoline-CH₂), 2.45 (s, 3H, CH₃).

- HRMS : Calc’d for C₂₃H₂₅N₂O₃S⁺ [M+H]⁺: 409.1582; Found: 409.1585.

Challenges and Mitigation Strategies

Competing Side Reactions

Scalability Considerations

Large-scale reactions (>100 mmol) necessitate gradient temperature control to prevent exothermic runaway. Continuous flow systems improve yield consistency.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

Reduction: Reduction reactions can target the isoquinoline ring, converting it to tetrahydroisoquinoline derivatives.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH).

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Various sulfonamide derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry: It may act as a lead compound for the development of new drugs targeting neurological disorders due to its isoquinoline structure.

Biological Studies: The compound can be used in studies investigating the role of sulfonamides in enzyme inhibition.

Industrial Applications: It may serve as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals.

Mecanismo De Acción

The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonamides are known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The isoquinoline and furan rings may contribute to binding affinity and specificity through π-π interactions and hydrogen bonding.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogues

Key Structural Differences

*Estimated based on molecular formula.

Key Observations:

- Substituent Effects: The target compound’s 4-methylbenzenesulfonamide group may improve solubility compared to the nitro and chloro groups in its benzamide analogue .

- Linker Diversity : Carbonyl (4KC) vs. sulfonyl (target) bridges alter electronic properties, affecting binding affinity to targets like enzymes or receptors .

Key Observations:

- The target compound’s synthesis likely involves similar sulfonylation or alkylation steps, though direct evidence is absent.

- Yields for dihydroisoquinoline-containing analogues vary widely (47.7–86.4%), influenced by substituent complexity and purification methods .

Key Observations:

Actividad Biológica

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer therapy. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C23H24N2O3S

Molecular Weight: 396.51 g/mol

CAS Number: 898416-63-2

The compound features a complex structure comprising a furan ring, a dihydroisoquinoline moiety, and a benzenesulfonamide group, which may play significant roles in its biological activity.

Research indicates that sulfonamide derivatives can exhibit diverse mechanisms of action, particularly in cancer therapy:

- Cell Cycle Arrest: Compounds similar to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methylbenzenesulfonamide have been shown to induce cell cycle arrest in various cancer cell lines. For instance, derivatives have demonstrated the ability to arrest the cell cycle at the subG0 phase, indicating initiation of apoptosis .

- Apoptosis Induction: The activation of caspases (e.g., caspase-8 and caspase-9) has been linked to the induction of apoptosis in treated cells. Studies have shown that these compounds can significantly increase the activity of these caspases, suggesting involvement of both extrinsic and intrinsic apoptotic pathways .

Biological Activity

The biological activity of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methylbenzenesulfonamide has been evaluated through various studies:

| Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|

| HeLa (Cervical Cancer) | 0.89 | Cell cycle arrest and apoptosis induction |

| HL-60 (Leukemia) | 0.79 | Caspase activation |

| AGS (Gastric Cancer) | 9.63 | Mitochondrial membrane depolarization |

These findings suggest that the compound exhibits significant anticancer properties across multiple cancer types.

Case Studies

- Anticancer Efficacy: A study evaluated the anticancer effects of various sulfonamide derivatives, including those with similar structural motifs to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methylbenzenesulfonamide. The results indicated substantial cytotoxicity against human cancer cells with IC50 values ranging from 0.60 to 19.99 µM .

- Mechanistic Insights: Further investigations revealed that these compounds could trigger apoptosis through mitochondrial pathways, as evidenced by changes in mitochondrial membrane potential and activation of apoptotic markers .

Q & A

Basic: What are the key synthetic strategies for preparing N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methylbenzenesulfonamide?

The synthesis involves multi-step organic reactions, typically starting with the preparation of intermediates such as 3,4-dihydroisoquinoline and furan-2-yl-ethylamine. A critical step is the formation of the sulfonamide bond, often achieved using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to activate carboxyl groups . Reaction conditions (e.g., anhydrous solvents, temperature control at 0–25°C) must be optimized to avoid side reactions and ensure high yields (>70%). Purification methods, such as column chromatography or recrystallization from n-hexane/chloroform mixtures, are essential for isolating the final compound .

Basic: How is structural confirmation of the compound achieved in academic research?

Structural elucidation relies on NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) to verify connectivity between the dihydroisoquinoline, furan, and sulfonamide moieties. High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., C₂₃H₂₅N₂O₃S), while X-ray crystallography provides absolute stereochemical configuration and hydrogen-bonding patterns, as seen in related sulfonamide structures . HPLC with UV detection (≥95% purity) is used to assess batch consistency .

Advanced: How can researchers resolve contradictory data in reaction yield optimization?

Discrepancies in yields often arise from solvent polarity, trace moisture, or catalyst degradation. A systematic approach includes:

- Design of Experiments (DoE): Varying parameters like solvent (DMF vs. THF), temperature (20–60°C), and catalyst loading (0.1–1.0 eq) to identify optimal conditions .

- In-situ monitoring: Using FT-IR or Raman spectroscopy to track reaction progress and detect intermediates.

- Kinetic studies: Comparing activation energies for competing pathways (e.g., amidation vs. hydrolysis) .

For example, EDCI-mediated couplings may underperform in polar aprotic solvents due to premature reagent decomposition, necessitating switch to HATU/DIPEA systems .

Advanced: What methodologies are employed to analyze the compound’s pharmacokinetic and pharmacodynamic (PK/PD) properties?

- In vitro assays: Microsomal stability tests (human/rat liver microsomes) to predict metabolic clearance. CYP450 inhibition screening identifies drug-drug interaction risks .

- Permeability studies: Caco-2 cell monolayers assess intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high bioavailability) .

- In vivo PK: Radiolabeled (¹⁴C) compound administration in rodents, with LC-MS/MS quantification of plasma/tissue concentrations. Half-life (t½) and volume of distribution (Vd) are calculated using non-compartmental analysis .

Advanced: How can researchers address solubility limitations in biological testing?

The compound’s hydrophobicity (logP ~3.5) often necessitates formulation strategies:

- Co-solvents: Use of DMSO/PEG-400 mixtures (<10% v/v) to enhance aqueous solubility without cytotoxicity .

- Nanoparticle encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability and target tissue accumulation .

- Salt formation: Screening with counterions (e.g., hydrochloride, mesylate) to stabilize crystalline forms .

Advanced: What strategies are used to investigate structure-activity relationships (SAR) for anticancer activity?

- Core modifications: Synthesize analogs with substituents on the dihydroisoquinoline (e.g., 6,7-dimethoxy) or furan (e.g., 5-nitro) to assess impact on IC₅₀ values in cancer cell lines .

- Targeted assays: Evaluate inhibition of topoisomerase II or tubulin polymerization via fluorescence polarization assays.

- Molecular docking: Compare binding affinities to crystallographic structures of target proteins (e.g., PDB: 4KC) to rationalize SAR trends .

Advanced: How can researchers mitigate instability under oxidative conditions?

Instability in the furan or sulfonamide moieties is addressed via:

- Protecting groups: Temporarily masking reactive sites during synthesis (e.g., tert-butyloxycarbonyl for amines).

- Stabilizing additives: Including antioxidants (e.g., BHT) in storage buffers .

- Structural redesign: Replacing the furan with a thiophene ring to enhance resistance to oxidation .

Basic: What analytical techniques are critical for assessing purity and stability?

- HPLC-DAD/ELSD: Quantifies impurities (<0.5% area) and detects degradation products under stress conditions (heat, light, pH extremes) .

- Thermogravimetric analysis (TGA): Determines decomposition temperatures (>200°C indicates thermal stability) .

- Dynamic vapor sorption (DVS): Evaluates hygroscopicity, critical for solid-state formulation .

Advanced: How are computational methods integrated into mechanistic studies?

- DFT calculations: Predict reaction transition states (e.g., sulfonamide bond formation) and validate experimental activation barriers .

- Molecular dynamics (MD): Simulate membrane permeation or protein-ligand binding over 100-ns trajectories to guide SAR .

- QSAR models: Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity data .

Basic: What safety protocols are recommended for handling this compound?

- PPE: Lab coat, nitrile gloves, and safety goggles to prevent dermal/ocular exposure.

- Ventilation: Use fume hoods for weighing and reactions to avoid inhalation of fine particles .

- Waste disposal: Collect organic waste in halogen-resistant containers for incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.